2-bromo-5-(pentafluoroethoxy)pyridine
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Overview
Description
2-bromo-5-(pentafluoroethoxy)pyridine is a fluorinated pyridine derivative with the molecular formula C7H3BrF5NO. This compound is characterized by the presence of a bromine atom at the second position and a pentafluoroethoxy group at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pentafluoroethanol derivative reacts with 2-bromo-5-hydroxypyridine under basic conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(pentafluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although these are less common for this specific compound due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like ethanol or water.
Nucleophilic Substitution: Common reagents include alkoxides or amines, often in the presence of a base and a polar aprotic solvent.
Major Products
The major products of these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives, while nucleophilic substitution can produce a range of substituted pyridines .
Scientific Research Applications
2-bromo-5-(pentafluoroethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-5-(pentafluoroethoxy)pyridine in various applications is largely influenced by the presence of the fluorine atoms. These atoms can alter the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with a single fluorine atom instead of the pentafluoroethoxy group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the pentafluoroethoxy group.
2-Bromo-3-(pentafluoroethoxy)pyridine: Similar but with the pentafluoroethoxy group at the third position.
Uniqueness
2-bromo-5-(pentafluoroethoxy)pyridine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWMXAKZHSTDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287302-03-6 |
Source
|
Record name | 2-bromo-5-(pentafluoroethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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